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Introduction

OKI-006 is a potent, orally bioavailable, class I-selective histone deacetylase (HDAC) inhibitor.
It is the active metabolite of the prodrugs OKI-005 (designed for in vitro use) and OKI-179
(bocodepsin, designed for in vivo use).[1][2] By selectively inhibiting class | HDACs (HDAC1, 2,
and 3), OKI-006 modulates the acetylation of histones and other proteins, leading to changes
in gene expression.[3][4] This epigenetic modulation has shown promise in oncology, not only
through direct anti-tumor effects but also by enhancing the efficacy of immunotherapy.[1][5]

These application notes provide a summary of the preclinical and clinical data on the use of
OKI-006's prodrug, OKI-179, in combination with immunotherapy, along with detailed protocols
for key experiments.

Mechanism of Action: Synergy with Immunotherapy

HDAC inhibitors, including OKI-006, are thought to potentiate immunotherapy through several
mechanisms that collectively enhance the anti-tumor immune response.[1] These include:

e Increased Tumor Cell Immunogenicity: Upregulation of MHC class | and Il expression on
tumor cells, making them more visible to the immune system.[1]

e Modulation of the Tumor Microenvironment (TME):
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o Promoting the polarization of macrophages towards a pro-inflammatory M1 phenotype.[6]

o Reducing the number and suppressive function of regulatory T cells (Tregs).[5][6]
 Direct Effects on T Cells:

o Transiently increasing histone acetylation in T cells.[5]

o Enhancing the activation and cytokine production of effector T cells.[5]

o Activating the Wnt/(3-catenin signaling pathway, which can enhance the anti-tumor activity
of T cells.[6]

Preclinical Data
In Vivo Studies

Preclinical studies have demonstrated the synergistic anti-tumor activity of OKI-179 in
combination with anti-PD-1 checkpoint inhibitors.

Table 1: Summary of In Vivo Efficacy of OKI-179 and Anti-PD-1 Combination Therapy
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Tumor Model

Treatment Groups Key Findings Reference

MC38 Colorectal
Cancer (C57BL/6

mice)

Median survival data
) not provided, but
1. Vehicle _ (5]
vehicle group showed

the poorest survival.

2. OKI-179 (60 mg/kg,
oral, daily)

Not statistically

significant

improvement in [5]
survival compared to

vehicle.

3. aPD-1 (250 pg, IP,

3x/week)

Not statistically

significant

improvement in [5]
survival compared to
vehicle.

4. OKI-179

(continuous) + aPD-1

Not statistically

significant

improvement in [5]
survival compared to

single agents.

5. OKI-179
(intermittent: 4 days
on/3 days off) + aPD-
1

Statistically significant
enhancement in
survival compared to
either OKI-179 alone
(p=0.0162) or aPD-1
alone (p=0.0137).

Humanized MDA-MB-
231 Breast Cancer

Xenograft

1. Vehicle - [1]

2. OKI-179

- [1]

3. Nivolumab (anti-
PD-1)

- [1]
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Improved tumor
growth inhibition and

increased T-cell
4, OKI-179 +

) activation in the tumor  [1]
Nivolumab

microenvironment
compared to single

agents.

In Vitro Studies

In vitro studies using the active compound's prodrug, OKI-005, have elucidated its direct effects
on immune cells.

Table 2: Summary of In Vitro Effects of OKI-005 on Human T Cells

Assay Cell Type Treatment Key Findings Reference

Robust increase

in acetylated

Histone Healthy Donor 1 uM OKI-005 for  histone H3 on 5171
Acetylation PBMCs 24 hours lysine 27 (Ac-
H3K27) in CD3+
T cells.
Suppression of
IL-2, TNFa, and
Healthy Donor IFNy production
_ 1 uM OKI-005 _ .
Cytokine PBMCs ) in T cells. This
] ] ) (continuous [5]
Production stimulated with effect was
) exposure) ]
PMA/lonomycin reversible upon
removal of the
inhibitor.
~50% reduction
in FOXP3
Regulatory T Healthy Donor OKI-005 (=250 )
expression [5]
cells (Tregs) PBMCs nM) for 24 hours

among CD4+ T
cells.
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Clinical Data

A first-in-human Phase 1 clinical trial (NCT03931681) has evaluated the safety,
pharmacokinetics, and pharmacodynamics of OKI-179 (bocodepsin) in patients with advanced

solid tumors.[3]

Table 3: Summary of Phase 1 Clinical Trial of OKI-179 (NCT03931681)

Parameter

Findings Reference

Dosing Schedules

Intermittent (4 days on/3 days
off; 5 days on/2 days off) and [3]

continuous daily dosing.

Maximum Tolerated Dose
(MTD)

450 mg with 4 days on/3 days
off schedule; 200 mg with [3]

continuous dosing.

Recommended Phase 2 Dose
(RP2D)

300 mg daily on a 4 days on/3
days off schedule with [8]

prophylactic antiemetics.

Common Adverse Events

Nausea, fatigue,

[3]

thrombocytopenia.

Pharmacodynamics

Dose-dependent increase in

H3K27 acetylation in

circulating T cells, temporally [8]
associated with OKI-006

plasma concentrations.

Clinical Activity

Prolonged stable disease

observed in some heavily

pretreated patients, including [3]
those with platinum-resistant

ovarian cancer.

A Phase 1b/2 clinical trial (NCT05340621) is currently evaluating OKI-179 in combination with
the MEK inhibitor binimetinib in patients with RAS-pathway mutated solid tumors, including
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NRAS-mutated melanoma previously treated with immunotherapy.[3][9] In this study, an overall
response rate of 38% was observed in patients with metastatic NRAS-mutated melanoma.[3]

Experimental Protocols
In Vivo Murine Colorectal Cancer Model

Objective: To evaluate the in vivo efficacy of OKI-179 in combination with an anti-PD-1 antibody
in a syngeneic mouse model of colorectal cancer.

Materials:
* Mice: Female C57BL/6J mice.[5]
e Tumor Cells: MC38 colorectal cancer cells.[5]

e Reagents:

[e]

OKI-179.[5]

(¢]

Vehicle control (e.qg., citrate buffer).[5]

[¢]

Anti-mouse PD-1 antibody (e.g., clone RMP1-14).[4][5]

o

Isotype control antibody.

[e]

Matrigel.[5]

o

HBSS.[5]
e Equipment:

o Calipers.

o Syringes and needles for subcutaneous and intraperitoneal injections.
Procedure:

e Tumor Cell Implantation:
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o Harvest MC38 cells and resuspend in a 1:1 mixture of HBSS and Matrigel.

o Subcutaneously inject 1 x 10"6 MC38 cells in a volume of 0.1 mL into the right flank of
each mouse.[5]

e Tumor Growth Monitoring:

o Monitor tumor growth by measuring tumor dimensions with calipers twice weekly.

o Calculate tumor volume using the formula: V = (length x width?) x 0.52.[1]

o Randomization and Treatment:

o When tumors reach an average size of approximately 100 mms3, randomize mice into
treatment groups (n=12 mice/group).[4][5]

o Group 1 (Vehicle): Administer vehicle orally, daily.[5]

o Group 2 (OKI-179 alone): Administer OKI-179 at 60 mg/kg orally, daily.[5]

o Group 3 (aPD-1 alone): Administer anti-PD-1 antibody at 250 pug per mouse via
intraperitoneal (IP) injection, three times a week.[5]

o Group 4 (Combination - Continuous): Administer OKI-179 (60 mg/kg, oral, daily) and anti-
PD-1 antibody (250 ug, IP, 3x/week).[5]

o Group 5 (Combination - Intermittent): Administer OKI-179 (60 mg/kg, oral) on a 4-days-
on/3-days-off schedule and anti-PD-1 antibody (250 pg, IP, 3x/week).[5]

e Endpoint:

o Continue treatment for a specified duration (e.g., 30 days).[5]

o Monitor mice for survival.

o Euthanize mice when tumors reach a predetermined size (e.g., 1500 mms3) or if ulceration
occurs, in accordance with IACUC protocols.[4][5]
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In Vitro T-Cell Cytokine Production Assay

Objective: To assess the effect of OKI-005 on cytokine production by human T cells.
Materials:
e Cells: Human Peripheral Blood Mononuclear Cells (PBMCSs) isolated from healthy donors.

e Reagents:

o

OKI-005.[5]

o DMSO (vehicle control).[5]

o PMA (Phorbol 12-myristate 13-acetate).[5]
o lonomycin.[5]

o Brefeldin A (protein transport inhibitor).

o RPMI-1640 complete medium.

o Ficoll-Paque for PBMC isolation.

o Antibodies for flow cytometry (e.g., anti-CD3, anti-CD4, anti-CD8, anti-IFNy, anti-TNFa,
anti-1L-2).

o Fixation/Permeabilization buffers for intracellular staining.

e Equipment:

[e]

96-well cell culture plates.

o

Centrifuge.

[¢]

37°C, 5% CO2 incubator.

o

Flow cytometer.
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Procedure:

e Cell Preparation:

o Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient
centrifugation.

o Wash and resuspend PBMCs in complete RPMI-1640 medium.

e Cell Culture and Treatment:

o Plate PBMCs in a 96-well plate.

o Treat cells with 1 uM OKI-005 or DMSO (vehicle control) for a specified duration (e.g., 18
hours).[5][10]

e T-Cell Stimulation:

o During the treatment period, stimulate the T cells with PMA (e.g., 50 ng/mL) and
lonomycin (e.g., 1 pug/mL).[5]

o Add Brefeldin A for the final 4-6 hours of culture to allow for intracellular cytokine
accumulation.

o Flow Cytometry Staining:

o Harvest the cells and wash with PBS.

o Perform surface staining with antibodies against CD3, CD4, and CD8.

o Fix and permeabilize the cells according to the manufacturer's protocol.

o Perform intracellular staining with antibodies against IFNy, TNFa, and IL-2.

o Data Acquisition and Analysis:

o Acquire data on a flow cytometer.

o Gate on CD3+ T cells, and then further on CD4+ and CD8+ subsets.
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o Analyze the percentage of cells producing each cytokine in the OKI-005-treated group
compared to the DMSO control.[5]

Visualizations
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Caption: Mechanism of OKI-006 and anti-PD-1 synergy.
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In Vivo Efficacy Study Workflow
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Caption: Workflow for in vivo combination therapy studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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